

A Comparative Efficacy Analysis of Iadademstat and Other LSD1 Inhibitors in Oncology

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *ORY-1001(trans)*

Cat. No.: *B560137*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology. Its role in regulating gene expression through histone demethylation is pivotal in cancer cell differentiation, proliferation, and survival. This guide provides an objective comparison of the efficacy of iadademstat (ORY-1001), a potent and selective LSD1 inhibitor, with other notable LSD1 inhibitors that have entered clinical development. The comparison is supported by preclinical and clinical data to aid researchers and drug development professionals in their evaluation of these therapeutic agents.

Biochemical Potency and Selectivity

A crucial aspect of a successful targeted therapy is its potency against the intended target and selectivity over other related proteins, which can minimize off-target toxicities. The following table summarizes the *in vitro* inhibitory activity (IC₅₀) of iadademstat and other LSD1 inhibitors against LSD1 and the related monoamine oxidases (MAO-A and MAO-B).

Inhibitor	Target	IC50 (nM)	Selectivity vs. MAO-A	Selectivity vs. MAO-B	Mechanism of Action
Iadademstat (ORY-1001)	LSD1	<20	High	High	Covalent, Irreversible
Bomedemstat (IMG-7289)	LSD1	57	>1000-fold	>1000-fold	Covalent, Irreversible
GSK-2879552	LSD1	160	>1000-fold	>1000-fold	Covalent, Irreversible
Pulrodemstat (CC-90011)	LSD1	0.25[1]	>60,000-fold[2]	>60,000-fold[2]	Non-covalent, Reversible[1]
Seclidemstat (SP-2577)	LSD1	13[3]	High	High	Non-covalent, Reversible[3]
Tranylcypromine	LSD1	~20,000[4]	Low	Low	Covalent, Irreversible[4]
Phenelzine	LSD1	Moderate	Low	Low	Covalent, Irreversible

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for a comparative overview.

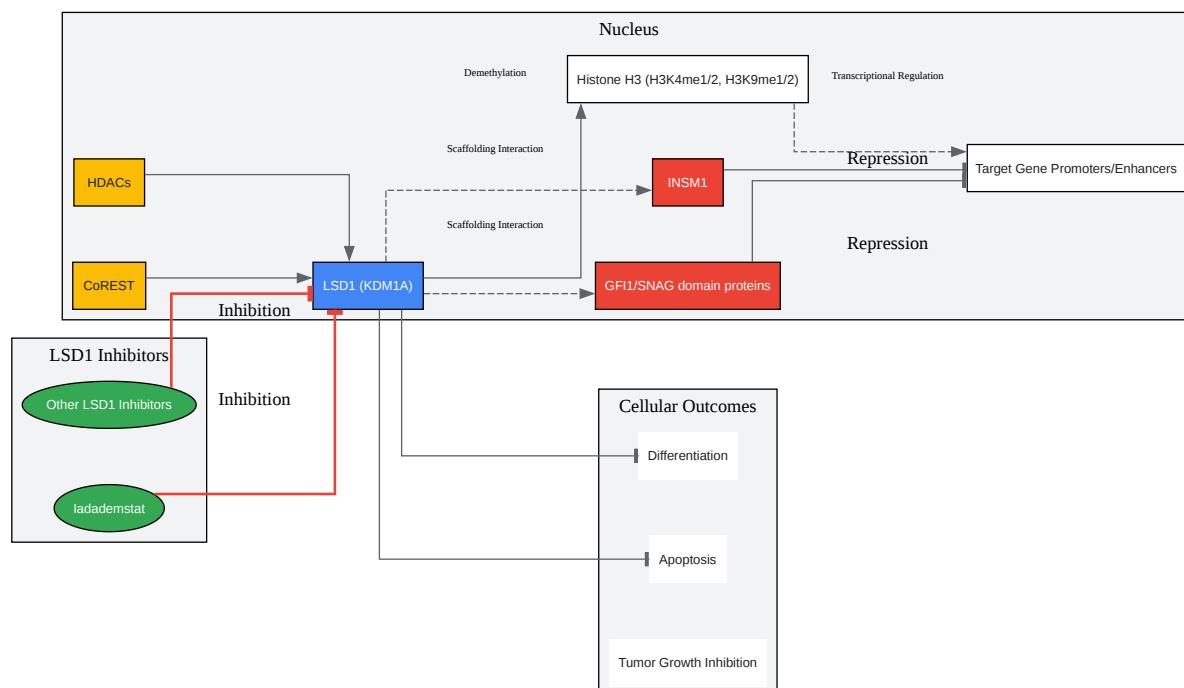
Preclinical Efficacy in Cancer Models

In vitro and in vivo preclinical models are essential for evaluating the anti-tumor activity of drug candidates. The following table summarizes the reported effects of various LSD1 inhibitors on cancer cell lines and in animal models.

Inhibitor	Cancer Model	Key Findings
Iadademstat (ORY-1001)	Acute Myeloid Leukemia (AML)	Induces differentiation and reduces proliferation of AML cells. ^[5] In rodent xenografts, oral administration of less than 0.020 mg/kg significantly reduced tumor growth.
Small Cell Lung Cancer (SCLC)		Demonstrates anti-tumor activity in preclinical models.
Malignant Peripheral Nerve Sheath Tumor (MPNST)		Displayed sub-nanomolar activity in 8 out of 12 MPNST cell lines. ^[6]
Bomedemstat (IMG-7289)	Myeloproliferative Neoplasms (MPN)	In mouse models, it reduced elevated peripheral cell counts, spleen size, inflammatory cytokines, and marrow fibrosis.
GSK-2879552	SCLC	Effective in inhibiting the growth of NCI-H1417 SCLC cells in xenograft models. ^[7]
Pulrodemstat (CC-90011)	SCLC	In patient-derived xenograft (PDX) models, daily doses of 2.5 and 5 mg/kg resulted in tumor growth regressions of 159% and 178%, respectively. ^[8]
Seclidemstat (SP-2577)	Pediatric Sarcomas	Statistically significant growth inhibition in 3 of 8 Ewing sarcoma, 4 of 5 rhabdomyosarcoma, and 4 of 6 osteosarcoma xenografts at 100 mg/kg/day. ^[9]
INCBO59872	AML	Significantly inhibited tumor growth in human AML

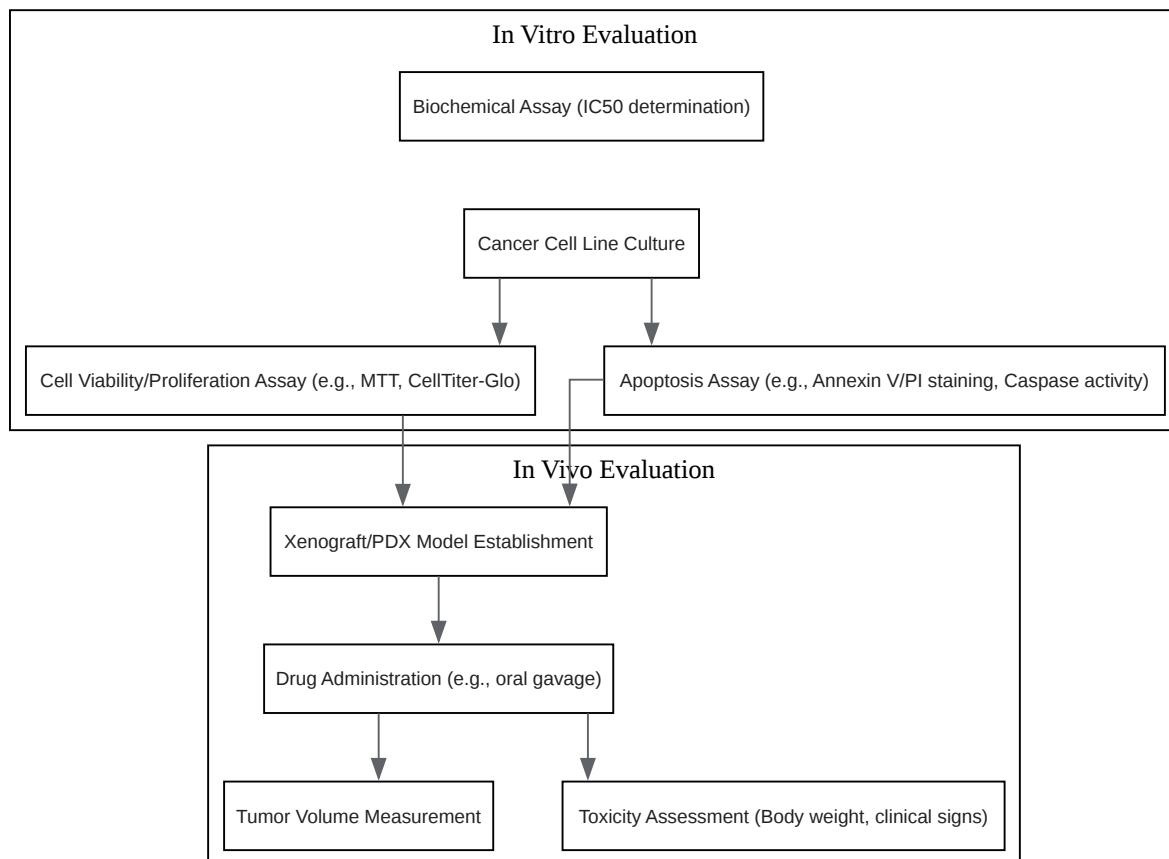
xenograft models and
prolonged median survival in a
murine MLL-AF9 leukemia
model.[10][11]

Clinical Efficacy and Safety


The ultimate measure of a drug's efficacy and tolerability is determined in clinical trials. The table below provides a comparative overview of the clinical trial results for iadademstat and other LSD1 inhibitors.

Inhibitor	Trial Name/Phase	Indication	Key Efficacy Results
Iadademstat (ORY-1001)	ALICE (Phase IIa)	First-line Acute Myeloid Leukemia (AML) (in combination with azacitidine)	Objective Response Rate (ORR): 81% (22 of 27 evaluable patients).[12] 64% of responses were Complete Remissions (CR/CRi).[12]
CLEPSIDRA (Phase IIa)	Second-line Small Cell Lung Cancer (SCLC) (in combination with platinum/etoposide)	ORR: 40% (4 partial remissions in 10 evaluable patients).[3] [13] Mean duration of response: 4.5 months. [3][13]	
Bomedemstat (IMG-7289)	Phase II	Myelofibrosis	64% of evaluable patients experienced a decrease in spleen volume at 24 weeks. [14] 55% of patients had a decrease in total symptom score at 24 weeks.[14]
Phase II	Essential Thrombocythemia	91% of patients treated for at least 12 weeks achieved a platelet count of $\leq 400 \times 10^9 / L$.[15]	
GSK-2879552	Phase I	Relapsed/Refractory AML and SCLC	No significant clinical benefit observed; trials were terminated due to an unfavorable risk-to-benefit ratio. [16] Minor clinical responses

			(morphologic leukemia-free state) were seen in 2 of 41 AML patients.[16]
Pulrodemstat (CC-90011)	Phase I	Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma	One patient with marginal zone lymphoma achieved a complete response. [17][18] 8 patients with neuroendocrine tumors/carcinomas had stable disease for ≥6 months.[18]
Seclidemstat (SP-2577)	Phase 1/2	Relapsed/Refractory Ewing Sarcoma	In combination with topotecan and cyclophosphamide, a 60% confirmed disease control rate was observed in first-relapse patients.[19]
INCBO59872	Phase I/II	Relapsed/Refractory AML	Preclinical data supported clinical investigation, but detailed clinical efficacy results are limited in publicly available sources.


Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: LSD1 Signaling Pathway and Inhibition.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for LSD1 Inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- Treatment: Treat the cells with serial dilutions of the LSD1 inhibitor or vehicle control (DMSO) for 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V/PI Staining)

- Cell Treatment: Seed cells in 6-well plates and treat with the LSD1 inhibitor at various concentrations for 24-48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

In Vivo Xenograft Model

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., $1-5 \times 10^6$ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the LSD1 inhibitor (formulated in an appropriate vehicle) and vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule.
- Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study.
- Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

Iademstat has demonstrated potent and selective inhibition of LSD1, translating into promising preclinical and clinical activity, particularly in AML. The ALICE trial results, showing a high objective response rate in combination with azacitidine, are a significant clinical validation. [12]

Other LSD1 inhibitors have also shown activity in various cancer types. Bomedemstat has shown encouraging results in myeloproliferative neoplasms, while seclademstat and pulrodemstat are being investigated in sarcomas and solid tumors, respectively. The clinical development of GSK-2879552 was halted due to an unfavorable safety profile, highlighting the importance of a favorable therapeutic window.

The choice of an LSD1 inhibitor for further research or clinical development will depend on the specific cancer type, the desired therapeutic combination, and the overall efficacy and safety profile. This guide provides a foundational comparison to aid in these critical decisions. As more data from ongoing clinical trials become available, the therapeutic landscape for LSD1 inhibitors will continue to evolve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oryzon.com [oryzon.com]
- 2. Facebook [cancer.gov]
- 3. ORYZON Presents Efficacy and Safety Results of its [globenewswire.com]
- 4. smartkarma.com [smartkarma.com]
- 5. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ewing sarcoma resistance to SP-2509 is not mediated through KDM1A/LSD1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A Phase 2 study of the lsd1 inhibitor img- 7289 (bomedemstat) for the treatment of advanced myelofibrosis. [HemaSphere] | Monash Health [repository.monashhealth.org]
- 10. | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oryzon.com [oryzon.com]
- 13. oryzon.com [oryzon.com]
- 14. onclive.com [onclive.com]
- 15. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FDA Removes Partial Clinical Hold on Salarius Pharmaceuticals' Phase 1/2 Clinical Trial with Seclidemstat in Patients with Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- To cite this document: BenchChem. [A Comparative Efficacy Analysis of Iadademstat and Other LSD1 Inhibitors in Oncology]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560137#comparing-the-efficacy-of-iadademstat-with-other-lsd1-inhibitors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com